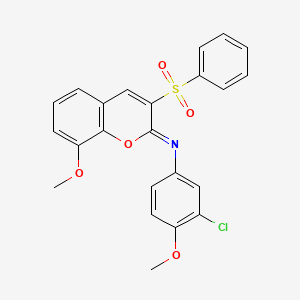

(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-2H-chromen-2-imine

Description

“(2Z)-3-(Benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-2H-chromen-2-imine” is a synthetic chromene-derived compound with a complex structure featuring a benzosulfonyl group at position 3, a 3-chloro-4-methoxyphenyl substituent on the imine nitrogen, and a methoxy group at position 8 of the chromene ring. Its molecular formula is C24H20ClNO5S, with an average molecular mass of 469.936 g/mol and a monoisotopic mass of 469.075071 g/mol .

Chromene derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy) groups in this compound may modulate its reactivity and binding affinity in biological systems.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxychromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO5S/c1-28-19-12-11-16(14-18(19)24)25-23-21(31(26,27)17-8-4-3-5-9-17)13-15-7-6-10-20(29-2)22(15)30-23/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASLPPWZSANLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-2H-chromen-2-imine” can be compared to three closely related analogs (Table 1).

Table 1: Structural and Physicochemical Comparison of Chromene-2-imine Derivatives

Structural and Electronic Effects

In contrast, the 3,4-difluorophenyl analog exhibits stronger electronegativity, which may improve membrane permeability and resistance to oxidative metabolism. The 4-ethylphenyl derivative lacks halogens, relying on the ethyl group’s hydrophobicity for nonpolar interactions.

Sulfonyl Group Variations :

- The benzenesulfonyl group in the target compound offers a rigid aromatic system, while the 4-methylbenzenesulfonyl (tosyl) group in analogs adds a methyl group that may improve crystallinity and thermal stability during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.